Ethyl 3-oxotridecanoate
Overview
Description
It is a colorless oil with a predicted boiling point of 296.9°C and a density of 0.926 g/cm³ . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxotridecanoate can be synthesized through the Fukuyama coupling reaction catalyzed by Pearlman’s catalyst. The process involves the following steps :
Preparation of S-Ethyl Octanethioate: Octanoic acid is reacted with acetonitrile, N,N-dimethylaminopyridine, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in the presence of ethanethiol.
Formation of 5-Ethoxy-5-oxopentylzinc Iodide: Zinc powder is reacted with anhydrous tetrahydrofuran, 1,2-dibromoethane, and chlorotrimethylsilane.
Coupling Reaction: The prepared intermediates are coupled to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxotridecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Tridecanoic acid.
Reduction: 3-hydroxytridecanoate.
Substitution: Various substituted tridecanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxotridecanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of multi-functionalized ketones.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
Ethyl 3-oxotridecanoate can be compared with similar compounds such as:
Ethyl 3-oxotetradecanoate: Similar structure but with a longer carbon chain.
Ethyl 3-oxododecanoate: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Comparison with Similar Compounds
- Ethyl 3-oxotetradecanoate
- Ethyl 3-oxododecanoate
- Ethyl 3-oxoundecanoate
Properties
IUPAC Name |
ethyl 3-oxotridecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-3-5-6-7-8-9-10-11-12-14(16)13-15(17)18-4-2/h3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJWFWLORYAYLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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